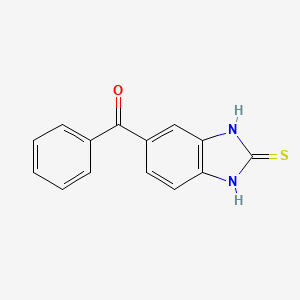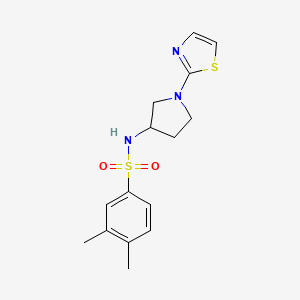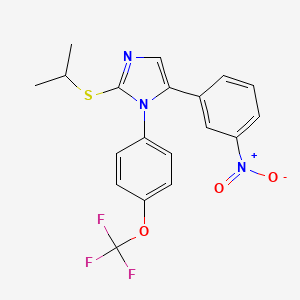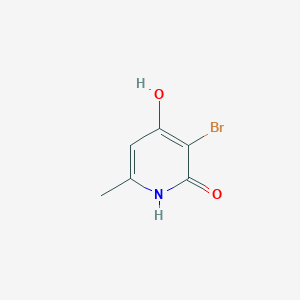![molecular formula C20H25Cl2N3O3 B2928295 [4-(3-Aminooxan-2-yl)piperidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride CAS No. 2418682-57-0](/img/structure/B2928295.png)
[4-(3-Aminooxan-2-yl)piperidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an oxazol ring, a piperidine ring, and a phenyl ring. The presence of these functional groups suggests that the compound could have a variety of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through methods such as cyclization, cycloaddition, and multicomponent reactions .Molecular Structure Analysis
The compound has a complex structure with multiple rings. The piperidine ring is a six-membered ring with one nitrogen atom. The oxazol ring is a five-membered ring containing one oxygen atom and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Piperidine derivatives generally have a high degree of reactivity due to the presence of the nitrogen atom in the ring .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : Compounds with complex structures including piperidine and chlorophenyl moieties have been synthesized through various chemical reactions, demonstrating methodologies that could potentially be applied to the synthesis of the compound . For example, substitution reactions and characterization through spectroscopic techniques have been described, offering a foundation for synthesizing and analyzing similar compounds (Karthik et al., 2021).
- Structural Studies : Detailed structural analysis, including X-ray diffraction, has been utilized to confirm the conformation of molecules containing elements such as piperidine, illustrating the importance of structural elucidation in understanding the properties and potential applications of such compounds (Karthik et al., 2021).
Antimicrobial Activity
- Antimicrobial Properties : Several studies have synthesized compounds with piperidine and chlorophenyl groups, assessing their antimicrobial efficacy. For instance, new derivatives have been evaluated for antibacterial and antifungal activities, showing variable and modest activity against different strains, which indicates the potential antimicrobial applications of structurally related compounds (Patel et al., 2011).
Molecular Docking and Theoretical Studies
- Molecular Docking : Advanced computational studies, including density functional theory (DFT) calculations and molecular docking, have been conducted to predict the interaction of similar molecules with biological targets, providing a basis for understanding the potential biological interactions and mechanism of action of the compound (Shahana & Yardily, 2020).
Future Directions
properties
IUPAC Name |
[4-(3-aminooxan-2-yl)piperidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3.ClH/c21-15-5-3-13(4-6-15)18-12-17(23-27-18)20(25)24-9-7-14(8-10-24)19-16(22)2-1-11-26-19;/h3-6,12,14,16,19H,1-2,7-11,22H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFICTXAMADCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Aminooxan-2-yl)piperidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2928213.png)
![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928214.png)



![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928221.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide](/img/structure/B2928225.png)
![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2928227.png)
![2-(4,5,11-Triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)-1,3-benzoxazole](/img/structure/B2928229.png)

![2-amino-4-(3-methoxyphenyl)-7-methyl-6-(3-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2928234.png)
